molecular formula C20H21BrN2O4 B11134760 N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide

Cat. No.: B11134760
M. Wt: 433.3 g/mol
InChI Key: BYMPRCSWHJGBNJ-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a brominated indole moiety and a trimethoxybenzamide group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the brominated indole intermediate. One common method involves the bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The resulting 5-bromoindole is then reacted with an appropriate ethylating agent, such as ethyl bromide, under basic conditions to form the N-ethyl-5-bromoindole intermediate.

In the next step, the N-ethyl-5-bromoindole is coupled with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine to yield the final product, this compound. The reaction is typically carried out under anhydrous conditions and may require refluxing to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors, which play a role in mood regulation and other physiological processes. The trimethoxybenzamide group may enhance the compound’s binding affinity and selectivity for these receptors. Additionally, the bromine atom on the indole ring can participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide can be compared with other indole derivatives, such as:

    N-[2-(1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide: Lacks the bromine atom, which may result in different biological activities and binding affinities.

    5-bromo-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of the ethyl and trimethoxybenzamide groups, leading to different chemical properties and applications.

    N-[2-(5-chloro-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide: Contains a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

The presence of the bromine atom and the trimethoxybenzamide group in this compound contributes to its unique chemical properties and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H21BrN2O4

Molecular Weight

433.3 g/mol

IUPAC Name

N-[2-(5-bromoindol-1-yl)ethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H21BrN2O4/c1-25-17-11-14(12-18(26-2)19(17)27-3)20(24)22-7-9-23-8-6-13-10-15(21)4-5-16(13)23/h4-6,8,10-12H,7,9H2,1-3H3,(H,22,24)

InChI Key

BYMPRCSWHJGBNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

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